Nalidixate sodium

Solubility Formulation Aqueous Assays

Procure Nalidixate sodium (CAS 15769-77-4) to eliminate assay variability inherent to the water-insoluble free acid. This freely soluble sodium salt hydrate enables direct aqueous stock preparation (>50 mg/mL) for standardized broth microdilution and agar dilution assays, avoiding cytotoxic organic solvents. Its defined, modest DNA gyrase inhibition (IC50 ~17.7 μg/mL) makes it the essential first-generation quinolone reference for antimicrobial resistance (AMR) surveillance, phenotypic gyrA mutant screening, and mutant selection window studies.

Molecular Formula C12H13N2NaO4
Molecular Weight 272.23 g/mol
CAS No. 15769-77-4
Cat. No. B097233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNalidixate sodium
CAS15769-77-4
Molecular FormulaC12H13N2NaO4
Molecular Weight272.23 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)[O-].O.[Na+]
InChIInChI=1S/C12H12N2O3.Na.H2O/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14;;/h4-6H,3H2,1-2H3,(H,16,17);;1H2/q;+1;/p-1
InChIKeyOWEXQJSSKQXXSX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nalidixate Sodium (CAS 15769-77-4) for Research and Analytical Procurement


Nalidixate sodium (CAS 15769-77-4), the sodium salt hydrate of nalidixic acid, is a first-generation quinolone antibacterial agent and a classic inhibitor of bacterial DNA gyrase and topoisomerase IV [1]. It is a naphthyridine derivative characterized by a molecular formula of C12H13N2NaO4 and a molecular weight of approximately 272.23 g/mol . As the water-soluble sodium salt form of the parent acid (CAS 389-08-2), nalidixate sodium is primarily employed in microbiology, molecular biology, and antimicrobial resistance (AMR) research [1]. Its established role as a reference compound for studying quinolone mechanisms of action and resistance makes it a staple in academic and industrial research laboratories .

Why Generic Substitution of Nalidixate Sodium is Problematic in Research Workflows


Procurement of generic 'nalidixic acid' or alternative quinolone salts in place of nalidixate sodium introduces significant variability in experimental outcomes due to stark differences in aqueous solubility, target potency, and resistance profiles . Nalidixic acid (free acid) is practically insoluble in water (~0.1 mg/mL), requiring the use of organic solvents or alkaline buffers that can introduce confounding cytotoxicity or alter assay conditions . In contrast, nalidixate sodium is freely soluble in water (≥50 mg/mL), enabling direct preparation of aqueous stock solutions for cell culture and enzymatic assays [1]. Furthermore, newer fluoroquinolones (e.g., ciprofloxacin) exhibit profoundly different antimicrobial potencies, with minimum inhibitory concentrations (MICs) up to 400-fold lower than nalidixic acid, making them unsuitable as direct substitutes in resistance screening panels or mechanistic studies where the 'first-generation' quinolone phenotype is required [2].

Quantitative Evidence for Differentiated Selection of Nalidixate Sodium


Aqueous Solubility: Nalidixate Sodium vs. Nalidixic Acid (Free Acid)

Nalidixate sodium exhibits a >500-fold enhancement in aqueous solubility compared to the parent nalidixic acid free acid, a critical differentiator for in vitro experimental workflows. While nalidixic acid is practically insoluble in water at 0.1 mg/mL, requiring the use of DMSO or alkaline conditions for solubilization , nalidixate sodium is freely soluble in water at concentrations of 50-90 mg/mL, enabling the direct preparation of concentrated, aqueous stock solutions . This property eliminates the need for potentially confounding organic co-solvents in cell culture or enzymatic assays.

Solubility Formulation Aqueous Assays

DNA Gyrase Inhibition Potency: Nalidixic Acid vs. Fluoroquinolones (Norfloxacin, Ciprofloxacin)

The potency of nalidixic acid against its primary target, bacterial DNA gyrase, is substantially lower than that of modern fluoroquinolones, a distinction essential for research requiring the 'first-generation' quinolone phenotype. In a purified enzyme assay using Salmonella Typhimurium DNA gyrase, the half-maximal inhibitory concentration (IC50) of nalidixic acid was 17.7 μg/mL, which is 59-fold higher than norfloxacin (0.30 μg/mL) and 111-fold higher than ciprofloxacin (0.16 μg/mL) [1]. This quantitative difference in target engagement underpins the divergent antimicrobial spectra and resistance profiles observed clinically and in vitro.

DNA Gyrase Enzyme Inhibition IC50 Target Engagement

In Vitro Antimicrobial Potency (MIC) Against Gram-Negative Pathogens: Nalidixic Acid vs. Ciprofloxacin

Nalidixic acid exhibits significantly higher minimum inhibitory concentrations (MICs) against key Gram-negative pathogens compared to newer fluoroquinolones, establishing its utility as a low-potency benchmark in susceptibility testing. A comprehensive review of in vitro studies indicates that MIC values for newer fluoroquinolones (e.g., ciprofloxacin, norfloxacin, ofloxacin) against Enterobacteriaceae are typically 70- to 400-fold lower than those for nalidixic acid [1]. In a direct comparative study of enteric pathogens, the MIC90 of ciprofloxacin for Salmonella typhi was 0.015 μg/mL, whereas historical MIC90 values for nalidixic acid against similar Salmonella spp. are generally in the range of 2-8 μg/mL, representing a >100-fold difference in potency [2].

MIC Antimicrobial Susceptibility Gram-Negative Bacteria Comparative Microbiology

Mutant Prevention Concentration (MPC) and Resistance Selection: Nalidixic Acid vs. Fluoroquinolones

The ratio of Mutant Prevention Concentration (MPC) to MIC is substantially higher for nalidixic acid compared to modern fluoroquinolones, indicating a wider mutant selection window. In a study using E. coli ATCC 25922, the MPC for nalidixic acid was determined to be 32 × MIC, whereas the MPC for ciprofloxacin, norfloxacin, and ofloxacin were only 4 × MIC [1]. This 8-fold higher MPC/MIC ratio for nalidixic acid suggests that resistant mutants can be selected more readily and over a broader concentration range with nalidixic acid than with newer agents.

Mutant Prevention Concentration Resistance E. coli Pharmacodynamics

pH-Dependent Antibacterial Activity: A Unique Differential Feature of Nalidixic Acid Among Quinolones

Unlike most fluoroquinolones, nalidixic acid exhibits enhanced antibacterial activity at lower pH. A study on Vibrio spp. demonstrated that at pH 5.0, the MIC of nalidixic acid was reduced by 2- to 8-fold compared to its activity at pH 7.5 [1]. In contrast, the activity of other fluoroquinolone drugs tested in the same study decreased by 2- to 64-fold under the same acidic conditions (pH 5.0 vs. pH 7.5) [1]. This inverse pH-activity relationship is a distinctive pharmacological feature of nalidixic acid.

pH-dependent activity Vibrio spp. Antibacterial activity Quinolone pharmacology

Resistance Screening Utility: Nalidixic Acid as a Sentinel for Fluoroquinolone Resistance Mechanisms

Nalidixic acid resistance is an established and highly sensitive phenotypic marker for detecting underlying chromosomal mutations (e.g., gyrA) and some plasmid-mediated quinolone resistance (PMQR) determinants that may not yet confer clinical resistance to newer fluoroquinolones. In a study of Enterobacteriaceae, exposure to nalidixic acid selected for strains with MICs to ten different fluoroquinolones that were 8- to 32-fold higher than those of nalidixic acid-susceptible counterparts [1]. Nalidixic acid screening is considered efficient for detecting mutants with altered DNA gyrase, although it may be less sensitive for detecting certain qnr genes compared to low-concentration ciprofloxacin disks [2].

Antimicrobial Resistance Screening qnr gyrA Surveillance

Validated Application Scenarios for Nalidixate Sodium in Research and Industry


Aqueous-Based Antimicrobial Susceptibility Testing (AST) and MIC Determinations

Due to its high aqueous solubility (50-90 mg/mL), nalidixate sodium is the preferred form for preparing standardized stock solutions for broth microdilution and agar dilution assays, eliminating the need for DMSO or other organic solvents that can interfere with bacterial growth . This is essential for generating reproducible MIC data for susceptibility testing and for studies investigating the impact of media composition on antimicrobial activity.

Molecular Biology Studies of DNA Gyrase and Topoisomerase IV Inhibition

With a well-characterized, albeit modest, inhibitory activity against DNA gyrase (IC50 ~17.7 μg/mL), nalidixate sodium serves as a classic reference inhibitor for biochemical assays studying DNA supercoiling and topoisomerase function [1]. Its low potency makes it an ideal tool for comparing the activity of novel, more potent gyrase inhibitors.

Epidemiological Surveillance and Early Detection of Quinolone Resistance

Nalidixate sodium is a key reagent in antimicrobial resistance (AMR) surveillance programs. Its use in disk diffusion and MIC testing serves as a sensitive phenotypic screen for early-stage quinolone resistance, detecting single-step gyrA mutations that reduce susceptibility to nalidixic acid but may not yet confer clinical resistance to fluoroquinolones [2]. A nalidixic acid-resistant phenotype is a strong indicator of underlying resistance mechanisms, guiding further molecular characterization.

Mutant Selection Window (MSW) and Resistance Evolution Studies

The high MPC/MIC ratio of nalidixic acid (32 × MIC) relative to newer fluoroquinolones (4 × MIC) makes it a valuable tool for studying the dynamics of resistance emergence [3]. Researchers use nalidixate sodium to model and investigate the selective pressure exerted by antimicrobials within the mutant selection window, providing insights into optimal dosing strategies to prevent resistance development.

Technical Documentation Hub

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